molecular formula C7H12O2 B11924179 (R)-3-(Hydroxymethyl)cyclohexanone

(R)-3-(Hydroxymethyl)cyclohexanone

Cat. No.: B11924179
M. Wt: 128.17 g/mol
InChI Key: OTZGKTIHFHBTGZ-ZCFIWIBFSA-N
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Description

®-3-(Hydroxymethyl)cyclohexanone is an organic compound with a cyclohexanone core structure substituted with a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Hydroxymethyl)cyclohexanone can be achieved through several methods. One common approach involves the reduction of 3-(hydroxymethyl)cyclohexanone using selective reducing agents. Another method includes the oxidation of 3-(hydroxymethyl)cyclohexanol. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of ®-3-(Hydroxymethyl)cyclohexanone often employs catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation of precursors under controlled conditions. The choice of catalyst and reaction parameters is crucial to achieving high efficiency and purity in the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(Hydroxymethyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted cyclohexanone derivatives.

Scientific Research Applications

®-3-(Hydroxymethyl)cyclohexanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of ®-3-(Hydroxymethyl)cyclohexanone involves its interaction with specific molecular targets. For instance, in oxidation reactions, the hydroxymethyl group undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, the ketone group accepts electrons from reducing agents, leading to the formation of alcohols. The pathways involved in these reactions are governed by the electronic and steric properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A structurally similar compound with a ketone group but lacking the hydroxymethyl substitution.

    Cycloheptanone: Another cyclic ketone with a seven-membered ring structure.

    Cyclohexanol: A related compound where the ketone group is reduced to an alcohol.

Uniqueness

®-3-(Hydroxymethyl)cyclohexanone is unique due to the presence of both a hydroxymethyl group and a ketone group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(3R)-3-(hydroxymethyl)cyclohexan-1-one

InChI

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2/t6-/m1/s1

InChI Key

OTZGKTIHFHBTGZ-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@H](CC(=O)C1)CO

Canonical SMILES

C1CC(CC(=O)C1)CO

Origin of Product

United States

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